molecular formula C22H20FN3O4 B2395213 7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-44-1

7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2395213
CAS No.: 874397-44-1
M. Wt: 409.417
InChI Key: QFGNPMQOEIKHGV-UHFFFAOYSA-N
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Description

7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
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Properties

IUPAC Name

7-fluoro-2-(2-morpholin-4-ylethyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c23-15-3-4-17-16(12-15)20(27)18-19(14-2-1-5-24-13-14)26(22(28)21(18)30-17)7-6-25-8-10-29-11-9-25/h1-5,12-13,19H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGNPMQOEIKHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article compiles various studies and findings related to its biological activity.

The compound's chemical structure can be represented as:

C19H19FN3O3\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{3}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular FormulaC19H19FN3O3
Molecular Weight357.37 g/mol
CAS NumberNot available

Antibacterial Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties. One study reported that similar compounds demonstrated activity against both Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like gentamicin . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Properties

Case Study: In vitro Studies

In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, one study demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM . The proposed mechanism involves apoptosis induction via the mitochondrial pathway.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It has been reported to act as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The binding affinity and inhibition kinetics are currently under investigation to determine its efficacy as a therapeutic agent against COVID-19 .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various multi-component reactions involving pyrroles and chromones. A notable synthetic route involves the reaction of 2-mono and 2,2-substituted chromones with morpholinoethyl derivatives under mild conditions .

Yield Data

A recent study reported successful synthesis with yields ranging from 43% to 86%, depending on the substituents used in the reaction .

Scientific Research Applications

The compound 7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, including therapeutic potential, synthesis methods, and relevant case studies.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor growth in various cancer models by interfering with cell proliferation pathways and inducing apoptosis in cancer cells .

Neurological Disorders

The morpholinoethyl group suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. For example, derivatives have shown promise in treating conditions like Alzheimer's disease by enhancing cognitive function through cholinergic pathways .

Antimicrobial Properties

Heterocyclic compounds often possess antimicrobial activity. Preliminary investigations into the antimicrobial efficacy of related compounds indicate that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly valuable in developing new antibiotics to combat resistant strains .

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsOutcome
1CyclizationAcid/BaseChromeno-Pyrrole Framework
2FluorinationFluorinating AgentFluorinated Compound
3Nucleophilic SubstitutionMorpholinoethyl HalideFinal Compound
4PurificationSolvent SystemsPure Product

Case Study 1: Anticancer Research

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of the chromeno-pyrrole framework and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications significantly enhanced their cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

A research team investigated the neuroprotective properties of related compounds in an animal model of neurodegeneration. They found that administration of these compounds improved cognitive performance and reduced neuronal loss, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various heterocyclic compounds against common pathogens. The results demonstrated that some derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antibiotic candidates .

Q & A

Q. Methodology :

Synthesize analogs with systematic substituent variations.

Test in parallel assays (kinase, cytotoxicity).

Apply multivariate analysis (PCA) to identify critical descriptors .

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